Phthalazine-5,8-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phthalazine-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O2/c11-7-1-2-8(12)6-4-10-9-3-5(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNJUOZCRMSPQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C2=CN=NC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434816 | |
| Record name | Phthalazine-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147088-71-9 | |
| Record name | Phthalazine-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Phthalazine 5,8 Dione and Its Structural Analogs
Direct Synthetic Routes to the Phthalazine-5,8-dione Scaffold
Furthermore, this compound itself serves as a key starting material for producing more complex heterocyclic systems. It undergoes 1,3-dipolar addition reactions, such as with 4-methoxybenzyl azide (B81097), to yield 1-/2-substituted- niscpr.res.inderpharmachemica.comresearchgate.nettriazolo[4,5-g]phthalazine-4,9-diones. researchgate.net This indicates that while direct synthesis can be challenging, the parent dione (B5365651) is an accessible precursor for further derivatization.
Multi-Component Reaction Strategies for Phthalazine (B143731) Dione Formation
Multi-component reactions (MCRs) have emerged as a powerful tool for the efficient, one-pot synthesis of complex molecules like phthalazine dione analogs. chemrevlett.com These reactions are prized for their high atom economy, operational simplicity, and ability to generate molecular diversity by combining three or more starting materials in a single step. bohrium.comrasayanjournal.co.inniscpr.res.in The primary analogs synthesized through these routes are 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. chemrevlett.comlongdom.org
The three-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives is a widely reported and efficient method. chemrevlett.comlongdom.org This reaction typically involves the one-pot condensation of phthalhydrazide (B32825), an aromatic aldehyde, and an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686). researchgate.netlongdom.orgresearchgate.net The process involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael-type addition of phthalhydrazide and subsequent cyclization. scispace.com A variety of catalysts, including ionic liquids, chemrevlett.comrsc.org metal triflates, scispace.com and biocatalysts, tandfonline.comfigshare.com have been employed to facilitate this transformation under mild conditions, often leading to excellent yields.
Table 1: Examples of Three-Component Syntheses of 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione Derivatives
| Catalyst | Aldehyde | Active Methylene Compound | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cu(OTf)2 (10 mol%) | Benzaldehyde | Malononitrile | Ethanol, Reflux | 95 | scispace.com |
| Bovine Serum Albumin (BSA) | 4-Nitrobenzaldehyde | Malononitrile | Water, 24h | 93 | tandfonline.comresearchgate.net |
| Imidazole (20 mol%) | Aromatic Aldehydes | Malononitrile | H2O/EtOH (1:1), 80°C | 85-94 | researchgate.net |
| Aspergillus niger lipase | Aldehydes | Malononitrile | Binary Solvent | 70-86 | nih.gov |
| [Bn-DBU][TFA] (ionic liquid) | Aromatic Aldehydes | Active α-methylene nitriles | Not specified | High | rsc.org |
Expanding on the three-component strategy, four-component reactions provide an even more direct route to 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives from simpler starting materials. niscpr.res.inderpharmachemica.comniscpr.res.in In this approach, phthalic anhydride (B1165640) and hydrazine (B178648) hydrate (B1144303) are used instead of pre-formed phthalhydrazide. derpharmachemica.comrasayanjournal.co.inacademie-sciences.fr These two components react in situ to generate the phthalhydrazide intermediate, which then proceeds to react with an aldehyde and an active methylene compound as in the three-component pathway. derpharmachemica.comrhhz.net
Table 2: Examples of Four-Component Syntheses of 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione Derivatives
| Catalyst | Starting Materials | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Proline | Phthalimide (B116566), Hydrazine Hydrate, Aldehyde, Malononitrile | EtOH/H2O (2:1), 80°C | High | niscpr.res.inniscpr.res.in |
| Nano NiFe2O4 | Phthalic Anhydride, Hydrazine Monohydrate, Aromatic Aldehyde, Malononitrile/Ethyl Acetoacetate | 55°C | Excellent | derpharmachemica.com |
| Boric Acid | Phthalic Anhydride, Hydrazine Monohydrate, Aromatic Aldehyde, Malononitrile | Solvent-free, Microwave | Excellent | rasayanjournal.co.in |
| CuI Nanoparticles | Phthalic Anhydride, Hydrazine Monohydrate, Aromatic Aldehyde, Malononitrile/Ethyl Cyanoacetate | Solvent-free, 70°C | Good to Excellent | rhhz.net |
| L-proline | Dimethyl Phthalate, 2-Cyanoacetohydrazide, Benzaldehydes, Dimedone | Ethanol | Good | bohrium.com |
Catalyst-Driven Synthesis of Phthalazine Diones
The choice of catalyst is crucial in modern synthetic routes for phthalazine diones, influencing reaction rates, yields, and environmental impact. Research has focused on developing highly efficient, reusable, and eco-friendly catalysts.
Heterogeneous catalysts are highly valued for their operational simplicity, ease of separation from the reaction mixture, and potential for recyclability. derpharmachemica.comd-nb.info Nanoparticle-based catalysts have shown exceptional performance in the synthesis of phthalazine dione derivatives due to their high surface area and active sites. d-nb.infouobaghdad.edu.iq
Examples of effective heterogeneous catalysts include:
Nickel Ferrite (NiFe₂O₄) Nanoparticles : Used as a magnetically separable and reusable catalyst for the four-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, providing excellent yields in short reaction times. derpharmachemica.com
Copper(I) Iodide (CuI) Nanoparticles : An efficient catalyst for the four-component reaction under solvent-free conditions. rhhz.net
Tin(IV) Oxide (SnO₂) Nanoparticles : Successfully employed as a reusable heterogeneous catalyst for the three-component synthesis of 2H-indazolo[2,1-b]phthalazine-triones. d-nb.info
Copper(II) Oxide (CuO) Nanoparticles : Serve as an effective catalyst for synthesizing 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. uobaghdad.edu.iq
Zirconium Dioxide (ZrO₂) Nanoparticles : Used to catalyze the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione under solvent-free conditions at 100 °C. researchgate.net
Copper Ferrite (CuFe₂O₄) Nanoparticles : Act as an efficient and reusable catalyst for the preparation of 1H-pyrazolo[1,2-b]phthalazine-diones under solvent-free conditions. researchgate.net
These nanocatalysts often allow for milder reaction conditions and contribute to the development of more sustainable chemical processes. derpharmachemica.comd-nb.info
Biocatalysis represents a green and sustainable approach to chemical synthesis, utilizing natural catalysts like enzymes and proteins. tandfonline.comresearchgate.net These methods are advantageous due to their environmental friendliness, high selectivity, and operation under mild, often aqueous, conditions. chemrevlett.comtandfonline.com
Bovine Serum Albumin (BSA) : This inexpensive and readily available transport protein has been successfully used as a biocatalyst for the one-pot, three-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. tandfonline.comfigshare.comresearchgate.netsciprofiles.com The reactions are typically performed in water, are metal-free, and produce good to excellent yields (73-93%), showcasing a remarkably green and efficient approach. chemrevlett.comtandfonline.comfigshare.com
Lipase from Aspergillus niger : This enzyme has also been reported to catalyze the multicomponent synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives in a binary solvent system, offering an alternative enzymatic route to these heterocyclic compounds. nih.gov
These biocatalytic strategies provide a viable and environmentally benign alternative to traditional chemical catalysts for the synthesis of phthalazine dione analogs. tandfonline.comnih.gov
Ionic Liquid-Promoted Reactions
Ionic liquids (ILs) have emerged as highly effective catalysts and reaction media for the synthesis of phthalazinedione derivatives, offering advantages such as operational simplicity, mild reaction conditions, and recyclability. rsc.orgresearchgate.nettandfonline.com Their use aligns with the principles of green chemistry by often reducing the need for volatile and hazardous organic solvents. rsc.org
One notable application is the one-pot, three-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. This reaction typically involves the condensation of phthalhydrazide, an aldehyde, and an active methylene compound like malononitrile. scispace.comlongdom.org Various ionic liquids have been successfully employed to catalyze this transformation. For instance, diisopropyl ethyl ammonium (B1175870) acetate (B1210297) (DIPEAc) has been used as a task-specific ionic liquid catalyst, facilitating the reaction under both conventional heating and microwave irradiation, leading to excellent yields and high purity of the desired products. tandfonline.com The reusability of DIPEAc for up to four cycles without significant loss of activity underscores the economic and environmental benefits of this approach. tandfonline.com
Another example is the use of the Brønsted acidic ionic liquid [Bu3NH][HSO4] as an efficient catalyst for the solvent-free synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones and 2H-indazolo[2,1-b]phthalazine-triones. researchgate.net Similarly, diethylammonium (B1227033) chloroacetate (B1199739) ([HDEA][ClAc]) has been shown to be a recyclable and effective catalyst for the synthesis of pyrazolyl-phthalazinedione derivatives from acetylacetone, 2,3-dihydrophthalazine-1,4-dione, and various aldehydes. researchgate.net Research has also explored the use of basic ionic liquids and nanomagnetic piperidinium (B107235) benzene-1,3-disulfonate (B59795) ionic liquid for these multicomponent reactions, often under solvent-free conditions. dergipark.org.trjst.go.jpresearchgate.net
The catalytic activity of ionic liquids in these syntheses is often attributed to their ability to activate the reactants and stabilize intermediates. The choice of ionic liquid can be tailored to the specific reaction, with both acidic and basic ILs proving effective. researchgate.netresearchgate.netjst.go.jp
Table 1: Examples of Ionic Liquid-Promoted Synthesis of Phthalazinedione Analogs
| Ionic Liquid Catalyst | Reactants | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Diisopropyl Ethyl Ammonium Acetate (DIPEAc) | Phthalhydrazide, Aldehydes, Malononitrile | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | Microwave irradiation | Up to 94 | tandfonline.com |
| [Bu3NH][HSO4] | Phthalhydrazide, Aldehydes, Malononitrile/Dimedone | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones / 2H-Indazolo[2,1-b]phthalazine-triones | Solvent-free, 80 °C | Not specified | researchgate.net |
| [HDEA][ClAc] | 2,3-Dihydrophthalazine-1,4-dione, Aldehydes, Acetylacetone | Pyrazolyl-phthalazinedione derivatives | Not specified | Moderate to good | researchgate.net |
| Basic Ionic Liquids | Phthalhydrazide, Aldehydes, Malononitrile | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | Not specified | Not specified | jst.go.jp |
Lewis Acid Catalysis (e.g., Triflate Catalysts)
Lewis acid catalysis represents another powerful tool for the synthesis of phthalazinedione derivatives, with metal triflates [M(OTf)x] being particularly effective. scispace.comdergipark.org.tr These catalysts are valued for their stability, including in aqueous media, which aligns with green chemistry principles. scispace.comdergipark.org.tr Copper(II) triflate (Cu(OTf)2) has been successfully employed as a recoverable catalyst in the one-pot, three-component synthesis of substituted 1H-pyrazolo[1,2-b]phthalazine-5,10-diones from phthalhydrazide, aromatic aldehydes, and malononitrile. scispace.comdergipark.org.tr
This method offers several advantages, including high yields, short reaction times, and the ability to carry out the reaction under moderate conditions. scispace.comdergipark.org.tr The catalytic activity of Cu(OTf)2 in this reaction has been shown to be superior to other metal catalysts, and the catalyst can be recovered and reused multiple times with minimal loss of efficacy. dergipark.org.tr The proposed mechanism involves the activation of the aldehyde by the Lewis acidic Cu(OTf)2, facilitating the initial Knoevenagel condensation with malononitrile. dergipark.org.tr
Other Lewis acids, such as indium(III) chloride (InCl3), have also been utilized for the synthesis of 1H-pyrazolo[1,2-b]this compound derivatives under solvent-free conditions. acs.org The versatility of Lewis acid catalysis allows for a broad range of functional group tolerance in the starting materials. acs.org
Table 2: Lewis Acid-Catalyzed Synthesis of Phthalazinedione Analogs
| Lewis Acid Catalyst | Reactants | Product | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Copper(II) triflate (Cu(OTf)2) | Phthalhydrazide, Aromatic Aldehydes, Malononitrile | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | Ethanol, Reflux | Very good | scispace.comdergipark.org.tr |
| Indium(III) chloride (InCl3) | Phthalhydrazide/Maleic hydrazide, Aryl Aldehydes, Substituted benzoylacetonitriles | 1H-Pyrazolo[1,2-b]this compound derivatives | Solvent-free | High | acs.org |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of phthalazinedione derivatives to minimize environmental impact and enhance sustainability. scispace.comdergipark.org.trtandfonline.com Key strategies include the use of solvent-free reaction conditions and microwave-assisted synthesis.
Eliminating the use of volatile and often toxic organic solvents is a cornerstone of green chemistry. tandfonline.com Several successful syntheses of phthalazinedione analogs have been developed under solvent-free conditions. For instance, the one-pot, three-component reaction of phthalhydrazide, an aromatic aldehyde, and malononitrile or ethyl cyanoacetate can be efficiently catalyzed by sodium hydrogen carbonate (NaHCO3) without any solvent. researchgate.net Similarly, the use of a Brønsted acidic ionic liquid, [Bu3NH][HSO4], allows for the solvent-free synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones and 2H-indazolo[2,1-b]phthalazine-triones at elevated temperatures. researchgate.net
The grinding method, a mechanochemical approach, has also been employed for the eco-friendly synthesis of pyrazolo[1,2-b]phthalazinediones. tandfonline.com This technique, performed at room temperature in the absence of a solvent, offers very short reaction times and excellent yields. tandfonline.comtandfonline.com The use of solid catalysts like montmorillonite (B579905) K-10 clay under solvent-free microwave conditions further exemplifies the application of green principles in synthesizing phthalazino[2,3-b]phthalazine-5,7,12,14-tetraones. researchgate.net These solvent-free methods not only reduce waste but also often simplify the work-up procedure, making them more efficient and economical. researchgate.nettandfonline.com
Microwave-assisted organic synthesis has gained significant traction as a green chemistry tool due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve reaction yields. mdpi.comtandfonline.com This technology has been successfully applied to the synthesis of various phthalazine derivatives. tandfonline.com
For example, the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives has been achieved through a one-pot condensation of phthalhydrazide, aldehydes, and malononitrile under microwave irradiation in the presence of a catalytic amount of boric acid. researchgate.net This method provides the desired products in high yields within a short reaction time of 10-16 minutes. researchgate.net Another example is the use of the ionic liquid diisopropyl ethyl ammonium acetate (DIPEAc) as a catalyst under microwave irradiation, which also affords excellent yields of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. tandfonline.com
The rapid and efficient heating provided by microwaves can lead to higher yields and purer products compared to conventional heating methods. mdpi.comtandfonline.com This makes microwave-assisted synthesis a valuable and sustainable approach for the construction of the phthalazinedione scaffold and its analogs.
Post-Synthetic Modifications and Derivatization Strategies for this compound Precursors
Post-synthetic modification of phthalazine precursors is a crucial strategy for creating a diverse library of derivatives with potentially enhanced biological activities. acs.orgnih.govnih.gov A common starting point for such modifications is the derivatization of the phthalazinone core. For example, 2-phenyl-2,3-dihydrophthalazine-1,4-dione (B1594733) can be alkylated with ethyl chloroacetate to introduce an ester functional group. acs.orgnih.gov This ester can then be converted to a hydrazide by reacting with hydrazine hydrate. acs.orgnih.gov
This resulting hydrazide serves as a versatile precursor for further modifications. acs.orgnih.gov One common strategy is the azide coupling method, where the hydrazide is converted to an azide in situ, which can then be coupled with amino acid esters to form peptide-like structures. acs.org This approach has been used to synthesize a variety of phthalazine-containing dipeptides. acs.org
Another derivatization strategy involves reactions at the quinone ring of this compound. For instance, 6,7-dichloro-5,8-phthalazinedione serves as a key intermediate for the synthesis of a range of derivatives. koreascience.krresearchgate.net It can undergo nucleophilic substitution reactions with amines, such as phenylamine, to yield products like 6-chloro-7-phenylamino-5,8-phthalazinedione. koreascience.krresearchgate.net It can also react with pyridine (B92270) to form a pyridinium (B92312) salt derivative. koreascience.krresearchgate.net These modifications allow for the introduction of various functional groups, which can significantly influence the physicochemical and biological properties of the final compounds.
Ring Contraction Reactions Yielding Phthalimides from Dihydrophthalazin-1,4-diones
An interesting and synthetically useful transformation involving dihydrophthalazin-1,4-dione derivatives is their ring contraction to form phthalimides. rsc.orgrsc.org This reaction provides an alternative route to substituted phthalimides, which are themselves valuable compounds with diverse applications, including as fluorescent labels. rsc.orgrsc.org
The ring contraction can be efficiently achieved by treating substituted 2,3-dihydrophthalazin-1,4-diones with ceric ammonium nitrate (B79036). For example, the treatment of 5,8-dimethoxy-2,3-dihydrophthalazin-1,4-dione with ceric ammonium nitrate leads to the formation of 3,6-dimethoxyphthalimide. rsc.orgrsc.org Similarly, 5-hydroxy-8-methoxy-2,3-dihydrophthalazin-1,4-dione undergoes a ring contraction to yield N-amino-3-hydroxy-6-methoxyphthalimide under the same conditions. rsc.orgrsc.org This reaction highlights the chemical versatility of the phthalazinedione system and offers a unique synthetic pathway to functionalized phthalimide derivatives. rsc.orgrsc.org
Elucidation of Molecular Structure and Electronic Configuration of Phthalazine 5,8 Dione Systems
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental in determining the structure of phthalazine-5,8-dione systems. Methods such as NMR, mass spectrometry, and vibrational and electronic spectroscopy provide detailed insights into the connectivity of atoms, molecular weight, functional groups, and electronic transitions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of phthalazine-dione derivatives.
¹H NMR: In the ¹H NMR spectra of various pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, the protons of the phthalazine (B143731) ring typically appear as multiplets in the aromatic region, generally between δ 7.90 and 8.30 ppm. mazums.ac.irthieme-connect.com A characteristic singlet for the methine proton (-CH) of the pyrazole (B372694) ring is often observed around δ 6.1 ppm. mazums.ac.irthieme-connect.comdergipark.org.trrhhz.net Substituents on the aromatic rings will influence the specific chemical shifts and splitting patterns observed. For instance, in a 2,3-dihydrobenzo[g]phthalazine-1,4-dione, aromatic protons were observed as doublets of doublets at δ 7.71 and 8.25 ppm, with another singlet at 8.72 ppm. nih.gov
¹³C NMR: The ¹³C NMR spectra provide crucial information about the carbon skeleton. The carbonyl carbons (C=O) of the dione (B5365651) moiety in phthalazine-dione derivatives typically resonate at the downfield end of the spectrum, often in the range of δ 150-165 ppm. rhhz.netnih.goviiste.org For example, in one condensed phthalazine system, the C=O carbons appeared at δ 192.8, 155.7, and 154.0 ppm. ias.ac.in Aromatic carbons display signals between δ 115 and 155 ppm, while the chemical shifts of aliphatic carbons, if present, appear at the upfield end of the spectrum. rhhz.netiiste.orgias.ac.in
Interactive Table: Selected NMR Data for Phthalazine-dione Derivatives
| Compound Name | Nucleus | Solvent | Chemical Shifts (δ, ppm) |
| 3-Amino-1-(3-methylphenyl)-5,10-dihydro-5,10-dioxo-1H-pyrazolo[1,2-b]phthalazine-2-carbonitrile | ¹H | DMSO-d₆ | 2.27 (s, 3H, CH₃), 6.05 (s, 1H, CH), 7.12–7.24 (m, 4H, Ar), 7.96–8.26 (m, 6H, Ar and NH₂) |
| ¹³C | DMSO-d₆ | 24.0, 61.3, 63.2, 122.1, 122.3, 127.2, 127.4, 127.8, 128.2, 128.6, 128.9, 131.4, 134.0, 134.6, 135.6, 136.3, 154.0, 154.5, 157.3 | |
| 2,3-Dihydrobenzo[g]phthalazine-1,4-dione | ¹H | DMSO-d₆ | 7.71 (dd, 2H, ArH), 8.25 (dd, 2H, ArH), 8.72 (s, 2H, ArH) |
| ¹³C | DMSO-d₆ | 125.13, 126.69, 128.84, 129.66, 134.54, 156.22 | |
| 3-Amino-1-phenyl-1H-pyrazolo[1,2-b]phthalazine-5,10-dione | ¹H | DMSO-d₆ | 6.13 (s, 1H, CH), 7.29-7.47 (m, 5H, ArH), 7.93-8.26 (m, 4H, ArH), 8.09 (s, 2H, NH₂) |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of phthalazine-dione compounds and to gain structural information through fragmentation patterns. Techniques like Electron Impact Mass Spectrometry (EIMS) and Electrospray Ionization (ESI-MS) are commonly employed. sioc-journal.cn
In EIMS, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the synthesized compound. rhhz.netiiste.org The fragmentation of phthalazine derivatives often involves the sequential loss of small, stable molecules. For example, the fragmentation of the parent phthalazine involves the loss of two HCN units from the molecular ion. thieme-connect.de In more complex derivatives, the fragmentation pathways can be characteristic of the specific substituents present. raco.catraco.cat High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound with high confidence. nih.govacademie-sciences.fr
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound systems, the most prominent absorption bands are those corresponding to the carbonyl (C=O) groups.
The C=O stretching vibrations in phthalazine-dione derivatives typically appear as strong bands in the region of 1650-1750 cm⁻¹. iiste.org For instance, characteristic FT-IR bands for the C=O groups in various derivatives have been reported at 1658 cm⁻¹ ias.ac.in, 1661 cm⁻¹ nih.gov, and 1706-1668 cm⁻¹ iiste.org. The exact position of the C=O band can be influenced by conjugation and the electronic nature of substituents. Other notable vibrations include N-H stretching in dihydrophthalazine-diones (around 3150-3460 cm⁻¹), C-H stretching of aromatic rings (around 3000-3100 cm⁻¹), and C=N stretching (around 1590-1600 cm⁻¹). mazums.ac.irrhhz.netiiste.org
Interactive Table: Characteristic IR Absorption Bands for Phthalazine-dione Derivatives (cm⁻¹)
| Compound Type | C=O Stretch | N-H Stretch | C=N Stretch | Reference |
| Condensed Phthalazine | 1658 | 3359, 3259 | - | ias.ac.in |
| 2,3-Dihydrobenzo[g]phthalazine-1,4-dione | 1663, 1626 | 3416 | - | nih.gov |
| 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione derivative | 1690, 1658 | 3359, 3190 | - | thieme-connect.com |
| 3-Amino-1-(3-methylphenyl)-5,10-dihydro-5,10-dioxo-1H-pyrazolo[1,2-b]phthalazine-2-carbonitrile | 1658, 1570 | 3361, 3259 | - | rhhz.net |
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. Phthalazine itself exhibits characteristic absorption bands, with a strong absorption observed at 212 nm. thieme-connect.de
For substituted phthalazine-dione systems, the spectra can be more complex. For example, a condensed phthalazine derivative showed absorption maxima (λmax) at 220, 245, 276, and 360 nm in methanol. ias.ac.in The positions and intensities of these bands are dependent on the extent of the π-conjugated system and the nature of any donor or acceptor groups attached to the core structure. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to simulate UV-Vis spectra and assign the observed electronic transitions. rsc.orgrsc.org
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for the parent this compound is not detailed in the provided results, analyses of several derivatives have been reported. For instance, the crystal structure of a condensed phthalazine compound was solved and found to crystallize in the tetragonal system with the I41/a space group. ias.ac.in Another study on a pyrazolyl-phthalazine-dione derivative (PPD-4) revealed that it crystallizes with two independent molecules in the asymmetric unit, and it features a notable short intermolecular distance between a fluorine atom and the center of a neighboring heterocyclic ring. rsc.orgrsc.org These X-ray studies are invaluable for confirming the connectivity established by spectroscopic methods and for understanding the supramolecular chemistry, such as hydrogen bonding and crystal packing, which govern the properties of the material in the solid state. ias.ac.in
Theoretical and Computational Chemistry Approaches
Theoretical and computational methods, particularly those based on Density Functional Theory (DFT), are increasingly used to complement experimental data and provide deeper insight into the molecular and electronic properties of phthalazine-dione systems. ias.ac.inresearchgate.net
These computational approaches can:
Optimize Molecular Geometry: Calculations can predict the most stable three-dimensional structure of a molecule. The resulting theoretical bond lengths and angles are often in good agreement with experimental values obtained from X-ray diffraction, with minor deviations attributed to the fact that calculations are performed for a molecule in the gas phase, while experimental data is from the solid state. ias.ac.in
Predict Spectroscopic Properties: Computational models can simulate NMR chemical shifts, IR vibrational frequencies, and UV-Visible electronic transitions. rsc.orgrsc.org This allows for the assignment of experimental spectral features to specific structural elements or electronic processes.
Analyze Electronic Structure: DFT calculations provide information on the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This is crucial for understanding the reactivity and electronic properties of the molecules. rsc.org
The synergy between theoretical calculations and experimental results provides a robust framework for the comprehensive characterization of the this compound system and its derivatives. ias.ac.inrsc.org
Density Functional Theory (DFT) for Geometry and Electronic Structure
Density Functional Theory (DFT) has become a important tool for investigating the geometric and electronic properties of molecular systems. dokumen.pubripublication.com This theoretical framework is employed to optimize molecular geometries and predict a range of electronic characteristics with a good balance of accuracy and computational cost.
In the study of phthalazine derivatives, DFT calculations, often using functionals like B3LYP, are performed to determine the optimized molecular structure. researchgate.netsemanticscholar.org These calculations provide key geometric parameters such as bond lengths and bond angles. The computed parameters are often in good agreement with experimental data obtained from techniques like X-ray crystallography, validating the theoretical approach. ias.ac.in
The electronic structure of this compound systems, as elucidated by DFT, reveals the distribution of electron density and the nature of chemical bonds within the molecule. This information is crucial for understanding the molecule's reactivity and intermolecular interactions. ripublication.com
Table 1: Representative DFT-Calculated Geometrical Parameters for a Phthalazine Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-N | 1.38 | - |
| N-N | 1.40 | - |
| C=O | 1.23 | - |
| C-C (aromatic) | 1.40 | - |
| C-N-N | - | 118.5 |
| N-N-C | - | 118.5 |
| O=C-C | - | 121.0 |
| Note: These are representative values and can vary depending on the specific derivative and the level of theory used. |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other species. researchgate.net
The HOMO represents the ability of a molecule to donate electrons, thus relating to its nucleophilicity. youtube.com The LUMO, on the other hand, indicates the molecule's ability to accept electrons, which is related to its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net
For this compound systems, FMO analysis helps to predict the most likely sites for nucleophilic and electrophilic attacks. crimsonpublishers.com Theoretical calculations have shown that in some phthalazine-trione derivatives, the frontier molecular orbitals are primarily distributed over the phthalazine-trione moiety itself, suggesting this part of the molecule is key to its electronic transitions and reactivity. researchgate.net
Table 2: Frontier Molecular Orbital Energies for a Representative Phthalazine Derivative
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.3 |
| HOMO-LUMO Gap | 4.2 |
| Note: These values are illustrative and can change based on the specific molecular structure and computational method. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards charged species. crimsonpublishers.comuni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of a molecule, typically using a color-coded scheme.
Different colors on the MEP map represent different potential values. Regions of negative potential, usually colored in shades of red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-poor and are prone to nucleophilic attack. crimsonpublishers.com Green areas indicate regions of neutral potential.
For this compound and its derivatives, MEP analysis can identify the most reactive sites. researchgate.netsemanticscholar.org For instance, the oxygen atoms of the carbonyl groups typically exhibit a strong negative potential, making them likely sites for interaction with electrophiles. The nitrogen atoms in the phthalazine ring can also show regions of negative potential. semanticscholar.org This information is instrumental in understanding the non-covalent interactions and the initial steps of chemical reactions. uni-muenchen.de
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for their applications in modern technologies like telecommunications and laser systems. mdpi.comarxiv.org Organic molecules with specific electronic features, such as a donor-π-acceptor (D-π-A) motif, can exhibit significant NLO responses. ias.ac.in
Computational chemistry provides a powerful means to predict the NLO properties of molecules. nih.gov Key parameters such as the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) can be calculated using quantum chemical methods. ias.ac.in The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule.
For phthalazine derivatives, their potential as NLO materials can be assessed through these theoretical calculations. The presence of electron-donating and electron-accepting groups attached to the phthalazine core can enhance the intramolecular charge transfer, leading to larger NLO responses. ias.ac.in Theoretical studies have confirmed the NLO behavior of certain condensed phthalazine compounds. ias.ac.in The calculated values of polarizability and hyperpolarizability help in identifying promising candidates for experimental synthesis and further investigation as NLO materials. ias.ac.inmdpi.com
Table 3: Calculated NLO Properties for a Phthalazine Derivative
| Property | Calculated Value (esu) |
| Dipole Moment (μ) | 3.5 x 10⁻¹⁸ |
| Average Polarizability (α) | 25 x 10⁻²⁴ |
| First Hyperpolarizability (β₀) | 15 x 10⁻³⁰ |
| Note: These are example values and are highly dependent on the molecular structure and the computational level. |
Mechanistic Investigations of Biological Activities of Phthalazine 5,8 Dione Derivatives in Vitro Studies
Enzyme Inhibition Studies and Mechanistic Insights
Lipoxygenase (LOX) Inhibition Mechanisms
Derivatives of pyrazolyl-phthalazine-dione have been identified as effective inhibitors of lipoxygenase (LOX) in in-vitro studies. kg.ac.rs A series of these compounds demonstrated good to excellent inhibitory activity against soybean LOX. kg.ac.rsresearchgate.net Notably, compounds featuring eudesmic, syringic, vanillic, or toluic moieties were found to be the most active. kg.ac.rsresearchgate.net
Molecular docking studies have provided insights into the potential mechanism of action. The inhibitory activity of these pyrazolyl-phthalazine-dione derivatives is believed to be dependent on the ability of their functional groups to form hydrogen bond accepting (HBA) and hydrophobic interactions within the active site of the LOX-Ib enzyme. kg.ac.rsresearchgate.net For instance, compounds PPD-2 and PPD-10 exhibited the highest LOX inhibition with IC50 values of 24.42 µM and 24.10 µM, respectively. kg.ac.rs These were followed by PPD-8 and PPD-9 with IC50 values of 28.36 µM and 27.84 µM. kg.ac.rs
Table 1: In Vitro Lipoxygenase (LOX) Inhibition by Pyrazolyl-Phthalazine-Dione Derivatives
| Compound | IC50 (µM) |
| PPD-2 | 24.42 |
| PPD-10 | 24.10 |
| PPD-8 | 28.36 |
| PPD-9 | 27.84 |
| PPD-1 | 33-38 |
| PPD-4 | 33-38 |
| PPD-5 | 33-38 |
Alpha-Glucosidase Inhibition Mechanisms
Pyrazolo[1,2-b]phthalazine-5,10-dione derivatives have emerged as a promising class of α-glucosidase inhibitors. mazums.ac.ir The inhibition of this enzyme is a key strategy in managing post-prandial hyperglycemia. mazums.ac.ir In a study evaluating a series of these derivatives, several compounds exhibited more potent α-glucosidase inhibitory activity than the standard drug, acarbose (B1664774). mazums.ac.ir
One compound in particular, designated 5q, showed the most potent inhibition with an IC50 value of 155.4 ± 6.0 μM. mazums.ac.ir Further research on pyrazole-phthalazine hybrids has identified even more effective inhibitors, with IC50 values ranging from 13.66 ± 0.009 to 494 ± 0.006 μM, significantly lower than that of acarbose (IC50 = 720.18 ± 0.008). researchgate.netresearchgate.net Kinetic binding studies of the most potent of these, 2-acetyl-1-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[1,2-b]phthalazine-5,10-dione (8l), revealed it to be a competitive inhibitor of α-glucosidase with a Ki of 34.75 µM. researchgate.net The inhibitory mechanism of some flavonoid derivatives has been identified as reversible and of a mixed-type. frontiersin.org
Table 2: α-Glucosidase Inhibitory Activity of Pyrazolo[1,2-b]phthalazine-5,10-dione Derivatives
| Compound | IC50 (µM) |
| Compound 5q | 155.4 ± 6.0 |
| Compound 8l | 13.66 ± 0.009 |
| Acarbose (Standard) | 720.18 ± 0.008 |
Poly(ADP-ribose) Polymerase (PARP) Inhibition Principles
Phthalazinone derivatives are recognized as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a key enzyme in DNA repair. nih.govsci-hub.se The inhibitory activity of these derivatives is influenced by the nature of their substituents and the length of the alkyl chain connecting the aromatic ring. nih.gov In one study, new phthalazinone compounds were designed and synthesized using the approved PARP inhibitor Olaparib as a lead compound. nih.gov In vitro PARP1 inhibition assays confirmed the activity of these derivatives. nih.gov
Phosphodiesterase (PDE) Inhibition Research
Phthalazine (B143731) derivatives have been extensively investigated as inhibitors of phosphodiesterases (PDEs), particularly PDE4 and PDE5. sci-hub.seacs.org Research has shown that 4-catechol-substituted cis-(±)-4a,5,6,7,8,8a-hexa- and cis-(±)-4a,5,8,8a-tetrahydro-2H-phthalazin-1-ones are potent PDE4 inhibitors. acs.org Stereoselectivity is a key factor, with the cis-(+)-enantiomers displaying significantly higher inhibitory activity than their (-)-counterparts. acs.org For example, the N-adamantan-2-yl analogue (+)-14 is a highly potent PDE4 inhibitor with a pIC50 of 9.3, while its corresponding (−)-enantiomer is 250-fold less active. acs.org
Furthermore, a series of 4-benzylamino-1-chloro-6-substituted phthalazines have demonstrated potent inhibitory activity against PDE5. researchgate.net The substituents at the 4- and 6-positions of the phthalazine ring play a crucial role in their inhibitory potency. researchgate.net
Table 3: PDE4 Inhibitory Activity of Phthalazinone Derivatives
| Compound | pIC50 |
| (+)-14 (N-adamantan-2-yl analogue) | 9.3 |
Aldose Reductase (AR) Inhibition Principles
N-substituted phthalazine sulfonamide derivatives have been identified as effective and non-classical inhibitors of aldose reductase (AR). nih.govresearchgate.net This enzyme is a key target in the management of diabetic complications. nih.govresearchgate.net All the studied derivatives in one report showed excellent activity against AR, with KI constants in the nanomolar range (67.73 to 495.20 nM). nih.govresearchgate.net
Specifically, 4-(6-nitro-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-2-carbonyl)benzenesulfonamide (5e) and 1,4-dioxo-3-(4-sulfamoylbenzoyl)-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid (5f) demonstrated prominent inhibitory activity with KI values of 67.73 and 148.20 nM, respectively. nih.govresearchgate.net These were found to be more potent than epalrestat, a clinically used AR inhibitor. nih.gov Molecular docking studies have helped to rationalize the binding site interactions of these sulfonamides with the AR enzyme. nih.govresearchgate.net
Table 4: Aldose Reductase (AR) Inhibitory Activity of N-Substituted Phthalazine Sulfonamide Derivatives
| Compound | KI (nM) |
| 5e | 67.73 |
| 5f | 148.20 |
| Epalrestat (Standard) | 852.50 |
Kinase Inhibition (e.g., EGFR, FabH)
Phthalazine derivatives have shown significant potential as kinase inhibitors, targeting enzymes such as the Epidermal Growth Factor Receptor (EGFR) and β-ketoacyl-ACP synthase (FabH). researchgate.netnih.gov A series of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives bearing a 2-aryloxyquinoline nucleus were synthesized and evaluated for their inhibitory activities against EGFR and FabH. researchgate.net Compound 6l was the most potent inhibitor of EGFR, while compound 6i was the most effective against FabH. researchgate.net Docking studies indicated that these compounds bind to the active sites of their respective enzymes through hydrogen bonding and π-H interactions. researchgate.net
In another study, phthalazine-based derivatives were designed to target EGFR for the treatment of hepatocellular carcinoma. nih.gov Compounds 31a and 16 from this series were the most active, with IC50 values of 5.7 µg/mL and 7.09 µg/mL, respectively. nih.gov Furthermore, some phthalazine derivatives have shown potent cytotoxic activities against MDA-MB-231 breast cancer cells, with compound 12d exhibiting a promising EGFR inhibition with an IC50 value of 21.4 nM. researchgate.net
Table 5: Kinase Inhibitory Activity of Phthalazine Derivatives
| Compound | Target Enzyme | IC50 |
| 31a | EGFR | 5.7 µg/mL |
| 16 | EGFR | 7.09 µg/mL |
| 12d | EGFR | 21.4 nM |
Antimicrobial Activity Studies (In Vitro)
The antimicrobial potential of phthalazine-5,8-dione derivatives has been a subject of considerable research, with in vitro studies revealing their efficacy against a range of bacterial and fungal pathogens. These investigations are crucial in understanding their mechanisms of action and identifying promising candidates for further development.
Antibacterial Mechanisms of Action
In vitro studies have demonstrated that this compound derivatives possess notable antibacterial properties. For instance, a series of these compounds, when tested against various bacterial strains, showed significant inhibitory effects. nih.gov A new series of phthalazine-based 1,2,3-triazole derivatives exhibited good antibacterial activity against Micrococcus luteus, Pseudomonas aeruginosa, and Bacillus subtilis, with some derivatives showing higher potency than the standard drug, tetracycline. pharmainfo.in Specifically, 2,3-bis[(1-(aryl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrophthalazine-1,4-diones demonstrated the highest activity against Pseudomonas aeruginosa. pharmainfo.in
Furthermore, certain phthalazinone derivatives have shown better activity against Gram-positive bacteria than the standard drug, Linezolid, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 200 μg/mL. researchgate.net Another study highlighted a compound, 8c, which exhibited potent antibacterial activity with inhibition zones of 12 and 11 mm against Staphylococcus aureus and Escherichia coli, respectively. acs.orgnih.gov
Some phthalazine derivatives have also been investigated for their antitubercular activity. Four compounds were found to inhibit a starved culture of Mycobacterium tuberculosis with MICs ranging from 3.78 to 23.2 µM. pharmainfo.in These compounds were also shown to inhibit the Mycobacterium tuberculosis isocitrate lyase enzyme by 40–66% at a concentration of 10 µM, with docking studies confirming their binding potential at the enzyme's active site. pharmainfo.in
Interactive Table: In Vitro Antibacterial Activity of this compound Derivatives
| Compound Type | Bacterial Strain(s) | Activity | Reference |
|---|---|---|---|
| Phthalazine-based 1,2,3-triazole derivatives | Micrococcus luteus, Pseudomonas aeruginosa, Bacillus subtilis | Good antibacterial activity, some more potent than tetracycline | pharmainfo.in |
| 2,3-bis[(1-(aryl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrophthalazine-1,4-diones | Pseudomonas aeruginosa | Highest antibacterial activity in the series | pharmainfo.in |
| Phthalazinone derivatives | Gram-positive bacteria | Better activity than Linezolid (MICs: 3.125-200 μg/mL) | researchgate.net |
| Compound 8c | Staphylococcus aureus, Escherichia coli | Potent activity (Inhibition zones: 12 mm and 11 mm) | acs.orgnih.gov |
Antifungal Efficacy and Mechanisms
This compound derivatives have also demonstrated significant in vitro antifungal properties. A study involving the synthesis of 6-arylamino-phthalazine-5,8-diones and 6,7-bis(arylthio)-phthalazine-5,8-diones revealed that many of these compounds exhibited good antifungal activity against two pathogenic fungal strains. nih.govresearchgate.net This suggests that the this compound scaffold is a promising starting point for the development of potent antifungal agents. nih.govresearchgate.net
Further research on pyrazolyl-phthalazine-dione derivatives indicated that they generally exhibit better antifungal than antibacterial activity. kg.ac.rs The highest antifungal activity for this series of compounds was observed against Aspergillus fumigatus and Trichoderma viride. kg.ac.rs Additionally, some phthalazinone derivatives have been shown to enhance the antifungal activity of fluconazole (B54011) against Candida albicans, exhibiting pharmacological synergy. osf.io Some of these compounds were even more potent, with EC50 values as low as 1 nM against C. albicans, and were also effective against several resistant clinical isolates. osf.io
Interactive Table: In Vitro Antifungal Activity of this compound Derivatives
| Compound Type | Fungal Strain(s) | Activity | Reference |
|---|---|---|---|
| 6-Arylamino-phthalazine-5,8-diones and 6,7-bis(arylthio)-phthalazine-5,8-diones | Two pathogenic fungal strains | Good antifungal activity | nih.govresearchgate.net |
| Pyrazolyl-phthalazine-dione derivatives | Aspergillus fumigatus, Trichoderma viride | Highest antifungal activity in the series | kg.ac.rs |
In Vitro Anticancer Research and Cytotoxicity Mechanisms
The anticancer potential of this compound derivatives has been extensively investigated through in vitro studies, focusing on their ability to inhibit cancer cell growth and elucidate the underlying molecular pathways.
Cellular Growth Inhibition Studies
Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against various human cancer cell lines. For example, a series of novel phthalazine derivatives showed potent cytotoxic activity against HepG-2, MCF-7, and HCT-116 cell lines, with low IC50 values. tandfonline.comtandfonline.com Among these, compound 9d was particularly potent, with IC50 values of 5.08, 4.74, and 4.95 µM against HepG2, HCT-116, and MCF-7 cell lines, respectively, making it more active than the reference drug doxorubicin (B1662922). tandfonline.com Similarly, compound 14a was found to be 1.46, 2.28, and 1.75 times as active as doxorubicin against the same cell lines. tandfonline.com
Another study reported that novel N-substituted-4-phenyl/benzylphthalazin-1-ones exhibited significant in vitro antitumor activity. jst.go.jp Compounds 15 and 16 from this series showed very strong cytotoxic activity, with compound 15 showing activity comparable to 5-fluorouracil (B62378) (5-FU) against HePG2 and PC3 cells, and compound 16 exhibiting stronger activity than 5-FU against HePG2 and MCF-7 cells. jst.go.jp
Furthermore, a series of 1-substituted 2-methyl-1H-imidazo[4,5-g]phthalazine-4,9-dione derivatives, synthesized from 6,7-dichlorothis compound, showed potential cytotoxic activity considerably higher than the reference compounds ellipticine (B1684216) and doxorubicin against several human tumor cell lines. researchgate.net
Interactive Table: In Vitro Cytotoxicity of this compound Derivatives
| Compound | Cell Line(s) | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound 9d | HepG-2, HCT-116, MCF-7 | 5.08, 4.74, 4.95 | tandfonline.com |
| Compound 14a | HepG-2, HCT-116, MCF-7 | 5.65, 4.35, 4.36 | tandfonline.com |
| Compound 15 | HePG2, PC3 | Comparable to 5-FU | jst.go.jp |
| Compound 16 | HePG2, MCF-7 | Stronger than 5-FU | jst.go.jp |
Antiproliferative Pathways and Cell Cycle Modulation
The antiproliferative activity of this compound derivatives often involves the inhibition of key enzymes and modulation of cell cycle progression. A series of novel indolizinophthalazine-5,12-dione derivatives exhibited significant in vitro antiproliferative activity at the micromolar level against four human tumor cell lines. nih.gov A DNA topoisomerase IB inhibitory assay indicated that this enzyme might be a biological target for these compounds. nih.gov
Similarly, a novel series of phthalazine derivatives were designed as Topoisomerase II (Topo II) inhibitors and DNA intercalators. tandfonline.comtandfonline.com In vitro testing confirmed their potent cytotoxic activity, and further evaluation showed that the most cytotoxic members had Topo II inhibitory activities and DNA intercalating affinities at the micromolar level. tandfonline.comtandfonline.com Compound 9d, for instance, inhibited the Topo II enzyme with an IC50 value of 7.02 ± 0.54 µM and had a DNA intercalating IC50 of 26.19 ± 1.14 µM. tandfonline.comtandfonline.com
Some phthalazine derivatives have also been identified as potent inhibitors of poly(ADP-ribose)polymerase (PARP). jst.go.jp A series of 4-substituted-2H-phthalazin-1-ones were investigated as orally bioavailable PARP inhibitors, with some compounds showing significant cytotoxic activity against the A549 lung carcinoma cell line. osf.io
Other Pharmacological Mechanisms (In Vitro)
Beyond their antimicrobial and anticancer activities, this compound derivatives have been investigated for other in vitro pharmacological effects. A series of pyrazolyl-phthalazine-dione derivatives were evaluated for their in vitro lipoxygenase (LOX) inhibition. kg.ac.rs The results showed that all tested compounds exhibited good to excellent activity, with those containing eudesmic, syringic, vanillic, or toluic moieties being the most active. kg.ac.rs Molecular docking studies suggested that the activity of these compounds depends on the ability of their functional groups to form hydrogen bonds and interact with hydrophobic regions in the LOX active site. kg.ac.rs
Anti-inflammatory Pathways
Derivatives of this compound have been investigated for their anti-inflammatory properties, with studies pointing towards multiple mechanistic pathways. A primary mechanism involves the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). osf.io
Certain 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives were assessed for their in vitro COX-1/COX-2 inhibitory activity. osf.io Molecular docking simulations predicted the interaction between these compounds and the binding pocket of the COX-2 enzyme, with several derivatives showing potent and selective inhibition of COX-2. osf.io Similarly, other synthesized phthalazinone derivatives were identified as inhibitors of both COX-2 and 5-LOX. nih.gov The inhibitory actions on these enzymes are critical as they are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation.
Another significant anti-inflammatory pathway involves the modulation of nuclear factor-kappa B (NF-κB). A series of 6-phenoxy- nih.govnih.govrsc.orgtriazolo[3,4-a]phthalazine-3-carboxamide derivatives were designed as potent anti-inflammatory agents that act as inhibitors of NF-κB activation. researchgate.net This, in turn, suppresses the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). researchgate.net For instance, compounds 6h and 6i from this series demonstrated prominent anti-inflammatory activity comparable to the reference drug dihydrotanshinone. researchgate.net
The following table summarizes the findings of in vitro anti-inflammatory studies on select phthalazine derivatives.
| Compound/Derivative Series | Target Pathway/Enzyme | Key Findings | Reference(s) |
| 4-(3,4-dimethylphenyl)-2(1H)- phthalazinone derivatives | COX-2 Inhibition | Showed significant and selective COX-2 inhibitory activity. | osf.io |
| Phthalazinone derivatives 2b and 2i | COX-2 / 5-LOX Inhibition | Exhibited significant anti-inflammatory activity. | nih.gov |
| Pyrazolyl-phthalazine-dione derivatives (PPDs) | Lipoxygenase (LOX) Inhibition | All tested compounds showed good to excellent LOX inhibition. | kg.ac.rs |
| 6-phenoxy- nih.govnih.govrsc.orgtriazolo[3,4-a]phthalazine-3-carboxamides | NF-κB Activation / TNF-α | Inhibited NF-κB activation, with compounds 6h and 6i showing prominent activity. | researchgate.net |
Anticonvulsant Action Elucidation
The anticonvulsant properties of phthalazine derivatives have been explored, with in vitro and in silico studies suggesting a primary mechanism involving the enhancement of GABAergic neurotransmission. sci-hub.se The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is a major target for anticonvulsant drugs.
A study focused on novel phthalazine-1,4-dione derivatives proposed that these compounds act as GABA-A receptor allosteric agonists. sci-hub.se Molecular docking studies were performed to understand the binding interactions. For example, the proposed binding mode for one potent compound revealed three hydrogen bonds within the receptor site: the carbonyl group at position-1 with glutamine 185, the NH group at position-3 with threonine 271, and the N-group of the acid hydrazide linker with glutamine 224. sci-hub.se The phthalazine nucleus itself was found to occupy a hydrophobic pocket formed by several amino acid residues, including methionine 49, valine 50, and phenylalanine 186. sci-hub.se
In an in vivo screening against pentylenetetrazole-induced convulsions in mice, which is often used to identify drugs that can enhance GABAergic transmission, several phthalazine derivatives showed significant protection. sci-hub.se
The table below highlights key compounds and their observed anticonvulsant potential.
| Compound | Relative Anticonvulsant Potency (vs. Diazepam) | Protective Effect | Proposed Mechanism | Reference(s) |
| 5a | 1.66 | 100% protection at 500 µg/kg | GABA-A receptor allosteric agonist | sci-hub.se |
| 9b | 1.63 | 100% protection at 500 µg/kg | GABA-A receptor allosteric agonist | sci-hub.se |
| 9h | 1.61 | 100% protection at 500 µg/kg | GABA-A receptor allosteric agonist | sci-hub.se |
Vasorelaxant Effects on Isolated Tissues
The vasorelaxant properties of this compound and related phthalazinone derivatives have been demonstrated in studies using isolated tissue preparations, typically rat aorta rings. osf.ionih.gov These studies help to elucidate the mechanisms by which these compounds induce the relaxation of blood vessels.
One major pathway identified is the antagonism of adrenergic receptors. A study on a series of phthalazinone derivatives measured their vasorelaxant activity on isolated rat aorta rings that were pre-contracted with phenylephrine. nih.gov Several compounds achieved nearly total relaxation of the tissue at micromolar concentrations. For the most potent compound, 9h (EC₅₀=0.43µM), further investigation revealed its affinity for α₁ₐ, α₁ₑ, and α₁ₔ adrenergic sub-receptors, confirming its role as an α₁-adrenergic antagonist. nih.gov
Another proposed mechanism is the release of nitric oxide (NO), a potent endogenous vasodilator. ijper.org A study on 2-(N-substituted)-3H-phthalazin-1,4-diones found that the compounds exhibited significant NO donor activity in vitro. This suggests that the observed vasodilator activity could be mediated, at least in part, through the release of NO. ijper.org
The following table summarizes the findings on the vasorelaxant effects of selected phthalazine derivatives.
| Compound/Derivative Series | In Vitro Model | Key Findings | Proposed Mechanism | Reference(s) |
| Phthalazinone derivative 9h | Isolated rat aorta rings | Potent vasorelaxant activity (EC₅₀=0.43µM). | Antagonism of α₁ₐ, α₁ₑ, and α₁ₔ adrenergic receptors. | nih.gov |
| 2-(N-substituted)-3H-phthalazin-1,4-diones | Griess reagent assay | Compounds significantly released nitric oxide. | Nitric Oxide (NO) donation. | ijper.org |
| New phthalazine-based derivatives (e.g., 8d ) | Thoracic rat aorta rings | Seven compounds showed higher activity than the reference drug prazosin. | α₁-Adrenergic receptor antagonism. | researchgate.net |
Antioxidant Activity Pathways
Phthalazine derivatives have been shown to possess antioxidant capabilities, which are often evaluated through their ability to scavenge free radicals in vitro. rsc.orgresearchgate.netnih.gov These activities are significant as oxidative stress is implicated in numerous disease states.
The most common method used to assess this activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. rsc.orgrsc.org In one study, a series of pyrazolyl-phthalazine-dione derivatives (PPDs) were evaluated, and it was found that a compound with a catechol motif (PPD-7 ) was the most active antioxidant. rsc.org Another compound with two neighboring methoxy (B1213986) groups on a phenolic ring (PPD-9 ) also showed significant antioxidative potential. rsc.org Theoretical DFT studies supported these experimental findings, suggesting that the prevailing radical scavenging mechanism is Sequential Proton-Loss Electron Transfer (SPLET) in polar solvents and Hydrogen Atom Transfer (HAT) in less polar solvents. rsc.org
Another common in vitro method is the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) antioxidant assay. researchgate.net A study synthesizing various phthalazine scaffolds hybridized with pharmacophoric moieties known for antioxidant activity used this assay to screen the new compounds. While many showed weak to mild activity, one compound (5 ) demonstrated the best activity. researchgate.net It has also been noted that phthalazine derivatives exhibiting cytotoxic properties against cancer cells can also possess antioxidant activity. nih.gov
The table below details the results from in vitro antioxidant assays of phthalazine derivatives.
| Compound/Derivative Series | Assay | Key Findings | Proposed Mechanism | Reference(s) |
| Pyrazolyl-phthalazine-dione PPD-7 (catechol motive) | DPPH radical scavenging | Most active antioxidant in the series. | Radical scavenging via SPLET or HAT. | rsc.orgrsc.org |
| Pyrazolyl-phthalazine-dione PPD-9 | DPPH radical scavenging | Significant antioxidative potential. | Radical scavenging via SPLET or HAT. | rsc.orgrsc.org |
| Phthalazine derivative 5 | ABTS antioxidant assay | Showed the best activity among the tested series. | Free radical scavenging. | researchgate.net |
| Phthalazine derivative 12 | ABTS antioxidant assay | Showed moderate activity. | Free radical scavenging. | researchgate.net |
Role of Phthalazine 5,8 Dione As a Versatile Scaffold in Medicinal Chemistry and Organic Synthesis
Design and Synthesis of Novel Phthalazine-Based Therapeutic Candidates
The phthalazine (B143731) core, and specifically the phthalazine-5,8-dione moiety, has been identified as a privileged structure in the design of novel therapeutic agents, particularly in the realm of oncology. Researchers have synthesized and evaluated a variety of derivatives, demonstrating their potential as potent and selective inhibitors of key biological targets.
One area of significant interest is the development of this compound analogues as kinase inhibitors. For instance, a series of 1-substituted 2-methyl-1H-imidazo[4,5-g]phthalazine-4,9-dione derivatives were synthesized starting from 6,7-dichlorothis compound. nih.gov Many of these compounds exhibited considerable in vitro cytotoxic activity against several human tumor cell lines, with potency significantly higher than that of reference compounds like ellipticine (B1684216) and doxorubicin (B1662922). nih.gov
The design of these therapeutic candidates often involves the strategic incorporation of various pharmacophoric features to enhance their binding affinity and selectivity for specific biological targets. For example, phthalazine-based compounds have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis, which is a critical process in tumor growth and metastasis. nih.govacs.orgacs.orgnih.gov The synthesis of these compounds often involves multi-step reaction sequences, starting from readily available precursors.
The cytotoxic effects of various phthalazine derivatives have been evaluated against a range of cancer cell lines. The table below summarizes the cytotoxic activity of selected phthalazine-based compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 7c | HCT-116 | 1.36 | acs.org |
| 8b | HCT-116 | 2.34 | acs.org |
| 7c | MDA-MB-231 | 6.67 | acs.org |
| 8b | MDA-MB-231 | 16.03 | acs.org |
| 9c | HCT-116 | 1.58 | rsc.org |
| 12b | HCT-116 | 0.32 | rsc.org |
| 13c | HCT-116 | 0.64 | rsc.org |
| 11d | MDA-MB-231 | 0.92 | nih.gov |
| 12c | MDA-MB-231 | 1.89 | nih.gov |
| 12d | MDA-MB-231 | 0.57 | nih.gov |
It is important to note that while many studies focus on phthalazine-1,4-dione derivatives, the core principles of structure-activity relationship (SAR) can often be extrapolated to the 5,8-dione isomer, guiding the design of new and more potent therapeutic candidates.
This compound as Precursors for Fused Heterocyclic Systems
The inherent reactivity of the phthalazine ring system, particularly its ability to act as a diene in cycloaddition reactions, makes this compound a valuable precursor for the synthesis of complex, fused heterocyclic systems. nih.gov These reactions provide a powerful tool for building molecular complexity in a controlled and efficient manner.
The Diels-Alder reaction is a cornerstone of this synthetic strategy. wikipedia.orgstrath.ac.ukmasterorganicchemistry.com Phthalazine and its derivatives can participate as the diene component in [4+2] cycloaddition reactions with various dienophiles. This approach allows for the construction of polycyclic frameworks containing the phthalazine moiety. The regioselectivity of these reactions is often influenced by the electronic nature of both the phthalazine diene and the dienophile. nih.govresearchgate.net
For instance, phthalazine can react with alkynes in inverse electron-demand Diels-Alder (IEDDA) reactions to yield substituted naphthalenes. While specific examples starting directly from this compound are not extensively documented in readily available literature, the general reactivity of the phthalazine core suggests its potential in similar transformations. The dione (B5365651) functionality in this compound would be expected to influence the electronic properties of the diene system, potentially altering its reactivity and selectivity in cycloaddition reactions.
Furthermore, phthalazinium ylides can undergo [3+2] dipolar cycloadditions with activated alkynes to produce pyrrolophthalazine derivatives. mdpi.commdpi.com This methodology offers another avenue for the construction of fused heterocyclic systems with potential applications in medicinal chemistry and materials science. The development of such synthetic routes starting from this compound could lead to the discovery of novel compounds with unique biological or photophysical properties.
Development of Optically Active this compound Analogues
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as the biological activity of a chiral molecule often resides in a single enantiomer. The development of methods for the synthesis of optically active this compound analogues is therefore a crucial area of research.
One promising approach to introduce chirality into the phthalazine scaffold is through asymmetric catalysis. For example, novel amino-acid-derived phthalazine reagents have been designed and synthesized for use in enantioselective fluorocyclizations of prochiral indoles. zendy.io This methodology has been shown to produce fluorinated furoindole and pyrroloindole heterocycles with high enantiomeric excess (up to 99% ee). zendy.io While this specific example does not start with this compound, the principle of using chiral phthalazine-based reagents or catalysts can be extended to the synthesis of optically active 5,8-dione derivatives.
The development of enantioselective reactions, such as asymmetric reductions of the dione carbonyls or asymmetric additions to the phthalazine ring, would provide access to a wide range of chiral this compound analogues. These chiral building blocks could then be used to synthesize novel therapeutic candidates with improved pharmacological profiles.
Application in Supramolecular Chemistry and Host-Guest Interactions
The planar, aromatic structure of this compound, coupled with the presence of hydrogen bond acceptors (the nitrogen and oxygen atoms), suggests its potential for use in supramolecular chemistry and host-guest interactions. While specific studies focusing on the supramolecular chemistry of this compound are limited, the principles of molecular recognition and self-assembly can be applied to predict its behavior.
The flat aromatic surface of the molecule could facilitate π-π stacking interactions, leading to the formation of ordered supramolecular assemblies. These interactions are fundamental in the self-assembly of many organic molecules and play a crucial role in the formation of materials with interesting electronic and photophysical properties.
Furthermore, the nitrogen and oxygen atoms of the dione functionality can act as hydrogen bond acceptors, enabling the formation of host-guest complexes with molecules that possess complementary hydrogen bond donor groups. This type of molecular recognition is central to many biological processes and is a key design element in the development of synthetic receptors and sensors.
While the direct application of this compound in supramolecular chemistry is an area that warrants further exploration, its structural features make it a promising candidate for the construction of novel supramolecular architectures and functional materials.
Development of Fluorescent Probes and Luminescent Materials
The intrinsic photophysical properties of the phthalazine scaffold, and the potential for these properties to be modulated by substitution, make this compound an attractive core for the development of fluorescent probes and luminescent materials.
A significant finding in this area is the conversion of this compound derivatives into highly fluorescent phthalimide (B116566) compounds. rsc.org Treatment of 5,8-dimethoxy-2,3-dihydrophthalazin-1,4-dione and 5-hydroxy-8-methoxy-2,3-dihydrophthalazin-1,4-dione with ceric ammonium (B1175870) nitrate (B79036) leads to an efficient ring contraction, yielding highly fluorescent 3,6-dimethoxyphthalimide and N-amino-3-hydroxy-6-methoxyphthalimide, respectively. rsc.org These fluorescent phthalimides have been further functionalized to create potentially useful fluorescent labels for applications in amine and peptide chemistry, as well as for the development of a thiol probe. rsc.org
This transformation highlights the potential of the this compound scaffold as a precursor to valuable fluorescent materials. The ability to tune the fluorescence properties of the resulting phthalimides through substitution on the starting this compound opens up possibilities for creating a range of probes with specific excitation and emission wavelengths.
Furthermore, the broader class of phthalazine derivatives has been investigated for their luminescent properties and their potential use in chemosensors. researchgate.netnih.gov The development of this compound-based chemosensors for the detection of metal ions or other analytes is a promising area of research, with potential applications in environmental monitoring and biological imaging.
Emerging Research Directions and Future Perspectives
Innovations in Environmentally Benign Synthesis of Phthalazine-5,8-dione
The synthesis of phthalazine-dione derivatives is increasingly guided by the principles of green chemistry, which prioritizes the reduction of hazardous waste and energy consumption. Modern synthetic protocols are moving away from traditional methods that often require harsh conditions and toxic solvents.
Recent innovations include one-pot, multi-component reactions that enhance efficiency while minimizing waste. researchgate.net Microwave-assisted organic synthesis has emerged as a key technique, significantly reducing reaction times and often improving product yields. rsc.org Researchers have successfully employed eco-friendly catalysts and conditions to produce these compounds. For instance, boric acid has been used as an inexpensive and non-toxic catalyst in solvent-free conditions for the synthesis of pyrazolo phthalazine (B143731) diones. researchgate.net Similarly, montmorillonite (B579905) K-10 clay has been utilized as a recyclable, solid heterogeneous acid catalyst under microwave irradiation, also in solvent-free media. rsc.org Another novel approach involves the use of biocatalysts, such as Bovine Serum Albumin (BSA), in aqueous media, offering a metal-free and mild reaction pathway with an easy work-up. researchgate.net
Table 1: Green Synthesis Methodologies for Phthalazine-dione Derivatives
| Catalyst/Method | Reaction Type | Key Advantages |
|---|---|---|
| Boric Acid | Four-component condensation | Inexpensive, non-toxic, solvent-free, short reaction time. researchgate.net |
| Montmorillonite K-10 Clay | Cyclocondensation | Heterogeneous, recyclable, solvent-free, microwave-assisted. rsc.org |
| Bovine Serum Albumin (BSA) | Three-component reaction | Biocatalyst, aqueous solvent, metal-free, mild conditions. researchgate.net |
| Microwave Irradiation | Various | Rapid, high yield, energy-efficient. rsc.orgacs.org |
These methods not only represent a more sustainable approach to chemical synthesis but also provide efficient routes to novel derivatives for further investigation.
Advanced Computational Drug Design for this compound Scaffolds
Computational chemistry has become an indispensable tool in the rational design of new therapeutic agents based on the this compound scaffold. Techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling are accelerating the discovery of potent and selective drug candidates. researchgate.netrsc.orgnih.gov
Molecular docking studies are widely used to predict the binding interactions between phthalazine-dione derivatives and their biological targets. For example, the binding modes of novel derivatives with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy, have been extensively modeled. researchgate.netrsc.orgnih.gov These studies help elucidate how the chemical structure interacts with key amino acid residues in the receptor's active site, guiding the design of compounds with improved affinity and inhibitory activity. rsc.orgnih.gov In several studies, the computational binding data has shown a strong correlation with in vitro biological testing results. nih.gov
ADMET prediction models are also crucial for weeding out candidates with poor pharmacokinetic profiles early in the drug discovery process. rsc.orgnih.gov By simulating a compound's likely behavior in the human body, researchers can prioritize derivatives with good drug-likeness parameters, reducing the time and cost associated with preclinical development. rsc.org
Table 2: Computationally Studied Phthalazine-dione Derivatives and Their Targets
| Compound Class | Target | Computational Method | Predicted Outcome |
|---|---|---|---|
| Phenyl phthalazinone derivatives | VEGFR-2 | Molecular Docking, ADMET | Good binding affinity, favorable pharmacokinetics. researchgate.netrsc.org |
| Dipeptide phthalazine derivatives | VEGFR-2 | Molecular Docking | Strong ligand-receptor interactions. researchgate.netnih.gov |
| Substituted Phthalazine-1,4-diones | AMPA Receptor | Molecular Docking | High binding affinities as non-competitive antagonists. mdpi.com |
Exploration of Novel Biological Targets and Mechanisms
While the anticancer properties of phthalazine-diones are well-documented, particularly as inhibitors of targets like PARP and VEGFR-2, current research is expanding the scope of their therapeutic potential by identifying new biological targets and mechanisms of action. nih.gov
One significant area of exploration is in neurodegenerative diseases and epilepsy. Certain phthalazine-1,4-dione derivatives have been identified as non-competitive antagonists of the AMPA receptor, a key player in excitatory neurotransmission. mdpi.com This discovery opens up possibilities for developing new anticonvulsant drugs with potentially novel mechanisms of action. mdpi.com
In oncology, researchers are looking beyond established kinase inhibition. A novel phthalazine scaffold was found to inhibit the TGFβ signaling pathway, which is crucial in tumor progression, without directly inhibiting the TGFβRI kinase. This suggests a non-receptor-kinase mechanism of action, potentially uncovering new, druggable nodes within the TGFβ signaling cascade and offering a strategy to overcome resistance to traditional kinase inhibitors. The broad biological activity of phthalazine derivatives continues to drive their investigation against a wide range of diseases, including those involving inflammation and microbial infections. nih.gov
Table 3: Novel Biological Targets for Phthalazine-dione Scaffolds
| Target | Therapeutic Area | Mechanism of Action |
|---|---|---|
| AMPA Receptor | Epilepsy/Neurological Disorders | Non-competitive antagonism. mdpi.com |
| TGFβ Pathway | Cancer | Non-receptor-kinase inhibition of signaling. |
| VEGFR-2 | Cancer | Inhibition of angiogenesis. researchgate.netnih.gov |
| PARP | Cancer | Inhibition of DNA repair. |
Integration into Advanced Functional Materials
The unique chemical and photophysical properties of the this compound core are being leveraged in the development of advanced functional materials. Their applications extend beyond pharmacology into areas like organic electronics and sensor technology.
Derivatives of phthalazine-dione are being investigated for their use in chemiluminescent and photovoltaic materials. researchgate.net Furthermore, the core structure can be incorporated into larger molecular systems to create materials with specific functions. For instance, treatment of 5,8-dimethoxy-2,3-dihydrophthalazin-1,4-dione with ceric ammonium (B1175870) nitrate (B79036) leads to a ring contraction, yielding highly fluorescent phthalimide (B116566) derivatives. These fluorescent compounds have been developed into labels for amine and peptide chemistry, as well as probes for detecting thiols.
A significant advancement is the design of donor-acceptor type conjugated polymers incorporating a pyrrolophthalazine dione (B5365651) (PPD) acceptor unit. rsc.org These PPD-based polymers exhibit excellent electrochromic properties, meaning they can change color in response to an electrical voltage. rsc.org They display high optical contrast in both the visible and near-infrared regions, high coloration efficiencies, and good stability, making them promising candidates for applications in smart windows, displays, and other optoelectronic devices. rsc.org
Q & A
Q. What are the established synthetic routes for Phthalazine-5,8-dione, and how can reaction conditions be optimized for yield improvement?
this compound is synthesized via nitration of phthalazine in concentrated sulfuric acid with potassium nitrate (100°C, 72 hours), followed by reduction using sodium hydrogen sulfite to yield intermediates (56% yield for nitration step) . Optimization can involve alternative catalytic systems, such as nano-TiO₂ in one-pot synthesis, which achieves yields up to 93% under milder conditions . Mechanistic advantages include reduced reaction steps and improved atom economy .
Q. How is this compound characterized using spectroscopic methods?
Characterization relies on ¹H NMR and ¹³C NMR spectroscopy. Key signals include aromatic proton shifts at δ 9.15 (d, J = 1.5 Hz) and δ 7.82 (d, J = 8.1 Hz), with carbonyl carbons at δ 182.1 and 181.0 ppm in CDCl₃ . For derivatives, coupling constants (e.g., J = 10.4 Hz for quinoline-5,8-dione) and substituent-induced shifts help confirm structural modifications .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Use NIOSH/EN 166-compliant eye protection and nitrile gloves inspected for integrity. Avoid skin contact via proper glove removal techniques. Store under anhydrous conditions, as decomposition products under heat or incompatible materials are undocumented but presumed hazardous .
Advanced Research Questions
Q. How do structural modifications of this compound influence its biological activity, particularly in targeting proteins like ezrin?
Substitution patterns on the heterocyclic core significantly affect binding affinity. For example, replacing the α,β-unsaturated dione system with pyridino-phthalimide abolishes ezrin binding, while carbocyclic analogues show aggregation issues. Binding affinity (KD) for quinoline-5,8-dione derivatives ranges from 10.6 μM (active) to undetectable (inactive) . Positional isomerism and electron-withdrawing groups (e.g., halogens) enhance target engagement .
Q. What catalytic systems enhance the efficiency of this compound synthesis, and what are their mechanistic advantages?
Nano-TiO₂ catalyzes one-pot synthesis of derivatives (e.g., isoindolo[2,1-a]quinazolinones) with yields >80% via Lewis acid-mediated cyclization. Advantages include reduced reaction time, solvent compatibility (e.g., ethanol/water mixtures), and recyclability of the catalyst . Comparative studies show traditional methods (e.g., chromium oxidation) yield <60% due to side reactions .
Q. What methodologies are employed to assess the metabolic stability and detoxification pathways of this compound derivatives?
Use LC-MS/MS and HPLC-UV-RAM to identify metabolites. For related diones (e.g., B[a]P-7,8-dione), glutathione (GSH) and N-acetyl-L-cysteine (NAC) conjugates dominate detoxification pathways. Phase II enzymes (e.g., catechol-O-methyltransferase) mediate methylation/sulfation, while adenylation generates stable adducts . Radiolabeling (³H) tracks distribution in cellular fractions .
Q. How can this compound derivatives be evaluated for antimicrobial activity, and what structural features correlate with efficacy?
Broth microdilution assays (MIC determination) against fungal (e.g., Candida albicans) and bacterial strains identify active derivatives. 6-Arylamino and 6,7-bis(arylthio) substitutions enhance antifungal activity, with MICs as low as 1.56 µg/mL . Electron-deficient aromatic rings improve membrane penetration, while hydrophilic groups (e.g., hydroxyls) reduce efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
